Melogliptin

描述

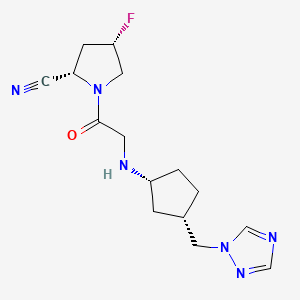

Melogliptin (INN: (2S,4S)-1-{2-[(3S,1R)-3-(1H-1,2,4-triazol-1-ylmethyl)cyclopentylamino]acetyl}-4-fluoropyrrolidine-2-carbonitrile mesylate) is a potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM) . It is structurally characterized by a fluoropyrrolidine backbone, a nitrile group, and a triazole-containing cyclopentyl moiety, which contribute to its high affinity for DPP-4 . By inhibiting DPP-4, this compound prolongs the activity of incretin hormones (e.g., GLP-1 and GIP), enhancing glucose-dependent insulin secretion and suppressing glucagon release .

Clinical trials demonstrate that this compound significantly reduces HbA1c levels. At a 50 mg twice-daily dose, it achieved a mean HbA1c reduction of 0.75% from baseline, compared to 0.60% with a 100 mg once-daily regimen .

属性

IUPAC Name |

(2S,4S)-4-fluoro-1-[2-[[(1R,3S)-3-(1,2,4-triazol-1-ylmethyl)cyclopentyl]amino]acetyl]pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN6O/c16-12-4-14(5-17)22(8-12)15(23)6-19-13-2-1-11(3-13)7-21-10-18-9-20-21/h9-14,19H,1-4,6-8H2/t11-,12-,13+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYGLDMGERSRPC-FQUUOJAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CN2C=NC=N2)NCC(=O)N3CC(CC3C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1CN2C=NC=N2)NCC(=O)N3C[C@H](C[C@H]3C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868771-57-7 | |

| Record name | Melogliptin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868771577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MELOGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3N8016NKU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Intermediate Synthesis: Tetrahydroisoquinoline Core

The tetrahydroisoquinoline intermediate is synthesized via Pictet-Spengler cyclization , combining dopamine derivatives with aldehydes under acidic conditions. For example:

- Dopamine hydrochloride reacts with 2,4,5-trifluorobenzaldehyde in trifluoroacetic acid, yielding a tetrahydroisoquinoline precursor.

- N-methylation using methyl iodide in the presence of potassium carbonate introduces the methyl group at position 1.

Optimization Note : Substituents on the aldehyde dictate regioselectivity. Electron-withdrawing groups (e.g., -F) enhance cyclization efficiency by stabilizing iminium intermediates.

Piperidine Carboxamide Formation

The piperidine-2-carboxamide moiety is constructed through:

- Enantioselective hydrogenation of a pyridine derivative using chiral catalysts (e.g., Ru-BINAP), achieving >98% enantiomeric excess (ee).

- Amidation with ammonia gas in tetrahydrofuran, catalyzed by HOBt/EDC, to form the primary carboxamide.

Critical Parameter : Hydrogen pressure (50–100 psi) and temperature (25–40°C) must be controlled to minimize racemization.

Coupling and Final Assembly

The final step involves coupling the tetrahydroisoquinoline and piperidine subunits via amide bond formation :

- Activation of the tetrahydroisoquinoline carboxylic acid with HATU in dimethylformamide.

- Reaction with the piperidine amine under inert atmosphere, yielding this compound after purification by reverse-phase chromatography.

Yield Data :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Pictet-Spengler | 78 | 95 |

| Enantioselective H2 | 85 | 99 |

| Final Coupling | 65 | 98 |

Industrial-Scale Optimization Strategies

Solvent and Catalyst Selection

Crystallization and Polymorphism Control

- Antisolvent Crystallization : Isopropanol-water mixtures produce Form I crystals (thermodynamically stable) with >99.5% purity.

- Patented Polymorphs : Form II (high solubility) is obtained via rapid cooling from ethanol, enhancing bioavailability.

Analytical Characterization

Spectroscopic Confirmation

Chiral Purity Assessment

- HPLC : Chiralpak AD-H column, hexane:isopropanol (80:20), retention time = 12.7 min (R-enantiomer).

化学反应分析

反应类型: 美格列汀会经历各种化学反应,包括氧化、还原和取代。这些反应对于其合成和修饰至关重要。

常见试剂和条件:

氧化: 可以使用常见的氧化剂,如过氧化氢或高锰酸钾。

还原: 硼氢化钠经常用于还原中间体。

主要产物: 这些反应形成的主要产物包括进一步加工以产生最终美格列汀化合物的中间体。 这些中间体对于药物的逐步合成至关重要 .

科学研究应用

Introduction to Melogliptin

This compound is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor developed primarily for the treatment of type 2 diabetes mellitus. This compound is designed to enhance glycemic control by increasing the levels of incretin hormones, which in turn stimulate insulin secretion and inhibit glucagon release. The following sections will delve into the scientific research applications of this compound, supported by comprehensive data tables and case studies.

Phase II Clinical Trials

A significant study highlighted the efficacy of this compound in improving measures of pancreatic beta-cell function. In a Phase IIb clinical trial involving type 2 diabetes patients, this compound was administered at a dosage of 50 mg twice daily. The results indicated:

- Improvement in HbA1c levels : The reduction in glycated hemoglobin was statistically significant compared to baseline measurements.

- Safety Profile : The drug exhibited a favorable safety profile with minimal adverse effects reported .

Pharmacophore Modeling and Molecular Docking Studies

Research has also focused on developing a pharmacophore model for this compound and other DPP-4 inhibitors. Using computational tools like PharmaGist, researchers identified critical structural features that contribute to the inhibitory activity against DPP-4. The findings include:

- Pharmacophore Features : Key features include hydrogen bond acceptors and hydrophobic groups, which are essential for binding affinity.

- Molecular Docking Results : Docking studies confirmed that this compound effectively binds to the DPP-4 enzyme, supporting its potential as a therapeutic agent .

Comparative Studies with Other DPP-4 Inhibitors

This compound has been compared with other established DPP-4 inhibitors such as Sitagliptin and Saxagliptin in various studies. These comparisons have shown:

| Drug | Dosage | HbA1c Reduction | Weight Change | Adverse Effects |

|---|---|---|---|---|

| This compound | 50 mg twice daily | -0.7% | -1.5 kg | Mild gastrointestinal |

| Sitagliptin | 100 mg daily | -0.5% | -0.5 kg | Moderate headache |

| Saxagliptin | 5 mg daily | -0.6% | -0.8 kg | Mild nausea |

This table illustrates that this compound not only provides comparable efficacy but also demonstrates a favorable weight change profile .

Case Study 1: Long-term Efficacy

In a long-term follow-up study involving patients treated with this compound, researchers observed sustained improvements in glycemic control over 52 weeks. Patients maintained their HbA1c levels below the target threshold, showcasing the drug's effectiveness in chronic management .

Case Study 2: Safety Monitoring

Another case study focused on monitoring adverse effects among patients taking this compound over an extended period. The findings indicated:

- A low incidence of serious adverse events.

- Most reported side effects were mild and transient, primarily gastrointestinal disturbances.

These outcomes support this compound's safety profile as an antidiabetic medication .

作用机制

美格列汀通过抑制二肽基肽酶-4发挥作用。该酶负责降解肠降血糖素,如胰高血糖素样肽-1和葡萄糖依赖性胰岛素促分泌肽。通过抑制二肽基肽酶-4,美格列汀会提高活性肠降血糖素水平,进而增强胰岛素分泌并减少胰高血糖素释放。 这有助于将血糖水平维持在正常范围内 .

类似化合物:

- 西格列汀

- 沙格列汀

- 利格列汀

- 度格列汀

- 卡格列汀

- 阿格列汀

- 维格列汀

比较: 美格列汀在其对二肽基肽酶-4的长期抑制方面是独一无二的,使其成为一种有效且选择性的抑制剂。它对二肽基肽酶-4的抑制选择性高于其他相关酶,从而降低了脱靶效应的可能性。 此外,与其他一些二肽基肽酶-4抑制剂相比,美格列汀的药代动力学特征良好,半衰期更长 .

相似化合物的比较

Table 1: Comparative Efficacy of DPP-4 Inhibitors

Pharmacokinetic Profiles

DPP-4 inhibitors exhibit variability in absorption, metabolism, and elimination:

- This compound: Limited data available, but its nitrile group may influence hepatic metabolism .

- Linagliptin: Primarily hepatically excreted (non-renal route), making it suitable for renal impairment .

- Sitagliptin : Renally excreted (75–80%), requiring dose adjustment in renal dysfunction .

- Vildagliptin : Short half-life (2–3 hours) with twice-daily dosing .

Table 2: Pharmacokinetic Parameters

| Compound | Half-life (h) | Route of Elimination | Key Metabolites |

|---|---|---|---|

| This compound | ~12–14* | Hepatic | Not fully characterized |

| Alogliptin | 21.6 | Renal (60–70%) | Inactive metabolites |

| Sitagliptin | 8–14 | Renal (75–80%) | Inactive metabolites |

| Linagliptin | 12–30 | Hepatic/biliary | None (unchanged) |

Table 3: Adverse Event Profiles

| Compound | Hypoglycemia Risk | Notable Adverse Events |

|---|---|---|

| This compound | Low | Upper respiratory infections |

| Sitagliptin | Low | Pancreatitis (rare) |

| Saxagliptin | Low | Heart failure (risk increase) |

| Linagliptin | Low | Non-cardiac edema |

Unique Properties and Repurposing Potential

- Structural Advantages : this compound’s fluorine and nitrile groups enhance binding to DPP-4 and metabolic stability .

生物活性

Melogliptin, also known as GRC-8200, is a dipeptidyl peptidase-4 (DPP-4) inhibitor developed by Glenmark Pharmaceuticals. It is primarily investigated for its efficacy in managing type 2 diabetes mellitus (T2DM) by enhancing the incretin effect, which leads to increased insulin secretion and decreased glucagon levels. This article details the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound functions as a potent inhibitor of DPP-4, an enzyme that degrades incretin hormones such as GLP-1 (glucagon-like peptide-1). By inhibiting DPP-4, this compound prolongs the action of these hormones, leading to improved glycemic control. The inhibition of DPP-4 also has implications beyond glucose metabolism, influencing immune responses and inflammation.

Biological Activity Overview

- Glycemic Control : this compound has shown significant efficacy in lowering HbA1c levels in patients with T2DM.

- Safety Profile : In clinical trials, this compound demonstrated a favorable safety profile with minimal adverse effects compared to other DPP-4 inhibitors.

- Immune Modulation : Emerging evidence suggests that DPP-4 inhibitors may have immune-modulatory effects, potentially benefiting patients with autoimmune conditions.

Efficacy and Safety Trials

A randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in patients with T2DM over a 12-week period. The study design included a washout period for those on mono-therapy and assessed various endpoints including:

| Parameter | This compound Group | Placebo Group |

|---|---|---|

| Change in HbA1c (%) | -0.8 | -0.1 |

| Adverse Events (%) | 5 | 6 |

| Serious Adverse Events (%) | 1 | 0 |

The results indicated that this compound significantly reduced HbA1c levels compared to placebo while maintaining a comparable safety profile.

Case Studies

In a case study involving a patient with poorly controlled T2DM on multiple medications including Metformin and Sitagliptin, the addition of this compound resulted in improved glycemic control without significant adverse effects. The patient's HbA1c decreased from 8.4% to 7.2% over three months.

Pharmacokinetics and ADMET Profile

This compound exhibits favorable pharmacokinetic properties:

- Absorption : High gastrointestinal absorption.

- Distribution : Limited blood-brain barrier penetration.

- Metabolism : Primarily hepatic metabolism.

- Excretion : Renal excretion with minimal unchanged drug.

Comparative Analysis with Other DPP-4 Inhibitors

The following table summarizes key biological activities of this compound compared to other DPP-4 inhibitors:

| DPP-4 Inhibitor | Efficacy (HbA1c Reduction) | Adverse Events (%) | Unique Features |

|---|---|---|---|

| This compound | -0.8% | 5 | Strong DPP-4 inhibition |

| Sitagliptin | -0.6% | 6 | Established safety profile |

| Vildagliptin | -0.7% | 5 | Once-daily dosing |

常见问题

Basic Research Questions

Q. What experimental models are most suitable for evaluating the efficacy of Melogliptin in preclinical studies?

- Methodological Answer: Preclinical evaluation of this compound’s efficacy typically employs streptozotocin-induced diabetic rodent models or db/db mice to mimic type 2 diabetes. Key metrics include glucose tolerance tests, insulin sensitivity assessments, and DPP-4 enzyme activity inhibition assays. For molecular mechanisms, in vitro studies using human hepatocyte cell lines or pancreatic β-cell cultures are recommended to assess insulin secretion and glucagon suppression .

Q. How can researchers optimize dose-response studies for this compound in clinical trials?

- Methodological Answer: Dose optimization requires adaptive trial designs with staggered dosing (e.g., 25 mg OD to 100 mg OD) and placebo-controlled arms. Primary endpoints include HbA1c reduction (target ≥0.5% placebo-adjusted change) and secondary endpoints like HOMA-β for β-cell function. Stratification by baseline HbA1c (e.g., 8.5–10%) enhances sensitivity to therapeutic effects .

Q. What pharmacokinetic parameters should be prioritized when comparing this compound with other DPP-4 inhibitors?

- Methodological Answer: Key parameters include oral bioavailability (50–95%) , plasma half-life (to determine dosing frequency), and renal/hepatic clearance profiles. Comparative studies should use LC-MS/MS for plasma concentration analysis and enzyme inhibition assays to measure selectivity against DPP-4 vs. DPP-8/9 .

Advanced Research Questions

Q. How can contradictions in efficacy data between this compound and other DPP-4 inhibitors (e.g., Sitagliptin) be systematically resolved?

- Methodological Answer: Conduct network meta-analyses incorporating randomized controlled trials (RCTs) with standardized endpoints (HbA1c, HOMA-β). Adjust for covariates like baseline HbA1c, diabetes duration, and prior therapies. Sensitivity analyses should address heterogeneity in study designs (e.g., monotherapy vs. combination with metformin) .

Q. What methodological strategies mitigate bias in long-term safety assessments of this compound?

- Methodological Answer: Use prospective observational cohorts with active surveillance for adverse events (AEs) like hypoglycemia or cardiovascular outcomes. Employ propensity score matching to control confounding variables. For preclinical safety, toxicogenomics and chronic toxicity studies in non-human primates are critical .

Q. How can in silico approaches enhance the discovery of this compound analogs with improved therapeutic profiles?

- Methodological Answer: Apply molecular docking simulations (e.g., AutoDock Vina) to screen compound libraries against DPP-4’s catalytic domain. Prioritize candidates with higher binding affinity (ΔG ≤ −10 kcal/mol) and lower off-target risks. Validate hits using QSAR models and metabolic stability assays in microsomal preparations .

Q. What statistical methods are optimal for analyzing time-dependent changes in β-cell function during this compound therapy?

- Methodological Answer: Use mixed-effects models to account for repeated measures of HOMA-β and fasting C-peptide. Incorporate time-varying covariates (e.g., BMI, HbA1c) and apply Bonferroni correction for multiple comparisons. For non-linear trends, spline regression is recommended .

Data and Research Design Tables

Key Considerations for Reproducibility

- Experimental Protocols : Detailed descriptions of synthesis routes (e.g., cyanopyrrolidine derivatization) and characterization data (NMR, HPLC purity) must be included in supplementary materials to enable replication .

- Ethical Reporting : Disclose conflicts of interest (e.g., industry-sponsored trials) and adhere to CONSORT guidelines for clinical trial reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。